molecular formula C72H101N17O26 B549167 Daptomycin CAS No. 103060-53-3

Daptomycin

货号 B549167
CAS 编号: 103060-53-3
分子量: 1620.7 g/mol
InChI 键: DOAKLVKFURWEDJ-RWDRXURGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Daptomycin is a cyclic lipopeptide antibiotic used in the treatment of systemic and life-threatening infections caused by Gram-positive organisms . It is sold under the brand name Cubicin among others . Daptomycin was removed from the World Health Organization’s List of Essential Medicines in 2019 . The World Health Organization classifies daptomycin as critically important for human medicine .


Synthesis Analysis

Daptomycin is produced by Streptomyces roseosporus . The synthesis of daptomycin begins with the activation of decanoic acid by DptE, which then transfers the acid onto DptF. The condensation reaction between acid and tryptophan is catalyzed by DptA. Next, under the action of DptA, DptBC, and DptD, the remaining 12 amino acids are condensed and connected to the being synthesized peptide chain in turn .


Molecular Structure Analysis

The polypeptide portion of daptomycin consists of 13 amino acid residues, the ten C-terminal of which form a cyclic peptide . The ring is closed by an ester bond, between the alcohol group of threonine 10 and the carboxylic acid group of the C-terminal kynurenine . Daptomycin is classified as a depsipeptide .


Chemical Reactions Analysis

Daptomycin has a unique mechanism of action, disrupting multiple aspects of cell membrane function and inhibiting protein, DNA, and RNA synthesis . It binds to the bacterial cell membranes, causing rapid depolarization of the membrane due to potassium efflux .


Physical And Chemical Properties Analysis

Daptomycin is a trianion at physiological pH, which binds Ca 2+ in a 1:1 stoichiometric ratio to become a monoanion . Calcium-binding facilitates daptomycin’s insertion into bacterial membranes preferentially due to their high content of the acidic phospholipids phosphatidylglycerol (PG) and cardiolipin (CL) .

科学研究应用

  • Bactericidal Activity Against Gram-Positive Pathogens :

    • Daptomycin exhibits rapid bactericidal activity against various Gram-positive pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (Carpenter & Chambers, 2004).
    • The drug is effective against penicillin-resistant Streptococcus pneumoniae and ampicillin-resistant enterococci (Sauermann et al., 2007).
  • Mechanism of Action :

    • Daptomycin acts by causing membrane distortions in bacterial cells, leading to mislocalization of essential proteins for cell division and cell wall synthesis, ultimately resulting in cell death (Pogliano et al., 2012).
  • Structure-Activity Relationships :

    • Extensive research has been conducted on the structure-activity relationships of Daptomycin, highlighting its biosynthesis and modifications to enhance its antimicrobial properties (Karas et al., 2020).
  • Mode of Action and Resistance Mechanisms :

    • Studies on Daptomycin have explored its mode of action, focusing on its impact on cell membranes and the development of resistance mechanisms (Gray & Wenzel, 2020).
  • Combination Therapy and High-Dose Strategies :

    • Research has examined the use of Daptomycin in combination with other antibiotics and at high doses, aiming to enhance its efficacy against difficult-to-treat infections (Gould et al., 2013).
  • Pre-clinical Experiences and Safety Profile :

    • Daptomycin has been evaluated for its broad-spectrum activity, pharmacokinetics, and safety profile in pre-clinical studies, confirming its potential as a reliable treatment option for Gram-positive infections (Hawkey, 2008).

安全和危害

Daptomycin can cause the breakdown of muscle tissue, which can lead to kidney failure . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Daptomycin is entering a market increasingly crowded with new anti-Gram-positive agents. More work is required to establish those settings where daptomycin and other new compounds offer real advantages over established glycopeptides and over each other . There are increasing reports of daptomycin resistance, in Staphylococcus aureus, Enterococcus faecium and Enterococcus faecalis isolates .

属性

IUPAC Name

(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35-,36-,37-,43+,44+,45+,46+,47+,48+,49+,50-,60+,61+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAKLVKFURWEDJ-RWDRXURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)[C@H](C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H101N17O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daptomycin

CAS RN

103060-53-3
Record name Daptomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
64,100
Citations
M Heidary, AD Khosravi, S Khoshnood… - Journal of …, 2018 - academic.oup.com
… has made daptomycin attractive for clinicians. However, the use of daptomycin for these … mutations associated with daptomycin resistance in isolates and optimal daptomycin dosing for …
Number of citations: 164 academic.oup.com
KL Tedesco, MJ Rybak - Pharmacotherapy: The Journal of …, 2004 - Wiley Online Library
Daptomycin, the first in a class of agents known as … Daptomycin demonstrates concentration‐dependent killing and is eliminated … Daptomycin is a welcome addition to the …
RM Humphries, S Pollett… - Clinical microbiology …, 2013 - Am Soc Microbiol
… the absence of prior daptomycin exposure. Nonsusceptibility in … the data on daptomycin, including daptomycin's unique mode … results and reporting daptomycin MICs are also discussed. …
Number of citations: 259 journals.asm.org
JA Silverman, N Oliver, T Andrew… - Antimicrobial Agents and …, 2001 - Am Soc Microbiol
We studied the in vitro emergence of resistance to daptomycin using three methods: spontaneous resistance incidence, serial passage in the presence of increasing drug concentrations…
Number of citations: 311 journals.asm.org
DA Enoch, JM Bygott, ML Daly, JA Karas - Journal of Infection, 2007 - Elsevier
… Daptomycin was approved in the USA by the Food and Drug Administration (FDA) in … with daptomycin, mostly in the USA. Approximately one third of these patients received daptomycin …
Number of citations: 124 www.sciencedirect.com
SD Taylor, M Palmer - Bioorganic & medicinal chemistry, 2016 - Elsevier
… Although daptomycin is structurally related to amphomycin and similar lipopeptides that … daptomycin shares their action mechanism. Instead, the best characterized effect of daptomycin …
Number of citations: 249 www.sciencedirect.com
C Fenton, C Fenton, GM Keating, MP Curran - Drugs, 2004 - Springer
… ▴ In patients with cSSSIs, the adverse event profiles of daptomycin and vancomycin … of daptomycin recipients and 1.8% of patients who received standard therapy; only one daptomycin …
Number of citations: 93 link.springer.com
K Sabol, JE Patterson, JS Lewis, A Owens… - Antimicrobial Agents …, 2005 - Am Soc Microbiol
Daptomycin is a cyclic lipopeptide antibiotic that has been available in the United States since September 2003. We report a clinical and bacteriological failure of daptomycin therapy for …
Number of citations: 259 journals.asm.org
N Safdar, D Andes, WA Craig - Antimicrobial agents and …, 2004 - Am Soc Microbiol
Daptomycin is a lipopeptide antibiotic with activity against a wide range of gram-positive bacteria. We used the neutropenic murine thigh model to characterize the pharmacodynamics …
Number of citations: 379 journals.asm.org
FP Tally, MF DeBruin - Journal of Antimicrobial Chemotherapy, 2000 - academic.oup.com
… patients receiving daptomycin or conventional treatments. No serious adverse effects were considered to be related to daptomycin or conventional therapy. Daptomycin was not …
Number of citations: 407 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。